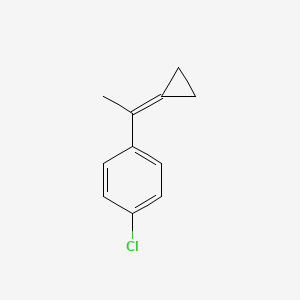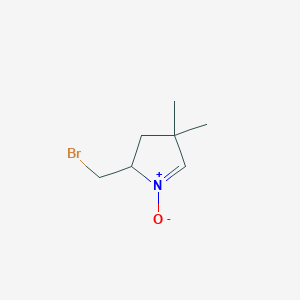
2-(Bromomethyl)-4,4-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is a heterocyclic compound with a unique structure that includes a bromomethyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide typically involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminomethyl derivative, while oxidation might produce a corresponding oxo derivative.
Scientific Research Applications
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Could be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various modifications and interactions with biological molecules. This reactivity can be harnessed in drug design to target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 2-(Iodomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 4,4-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
922142-82-3 |
|---|---|
Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
2-(bromomethyl)-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H12BrNO/c1-7(2)3-6(4-8)9(10)5-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
YTIVGCBMJJVDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC([N+](=C1)[O-])CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
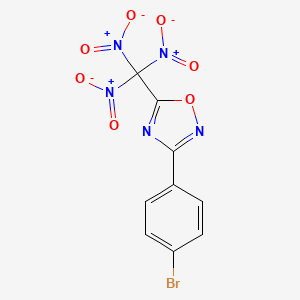
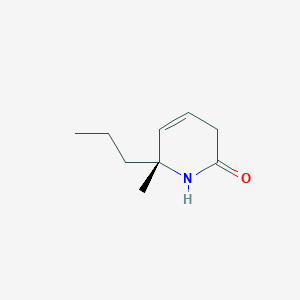
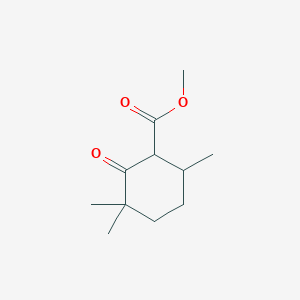
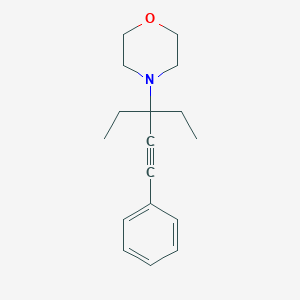
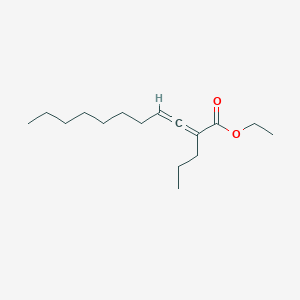

![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
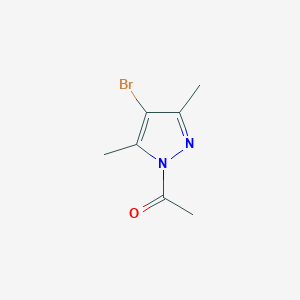
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
